4,5-Dichloro-2-iodoaniline
Overview
Description
4,5-Dichloro-2-iodoaniline is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of two chlorine atoms and one iodine atom attached to an aniline ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (dcoit) have been found to interact with g protein alpha subunits (g α) in the brains of marine medaka and zebrafish . These G α proteins play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which regulate a myriad of biological processes .
Mode of Action
For instance, DCOIT has been found to bind to G α proteins, competitively inhibiting their activation by substrate . This suggests that 4,5-Dichloro-2-iodoaniline might also interact with its targets in a similar manner, potentially altering cellular signaling pathways.
Biochemical Pathways
This could include pathways involved in hormonal regulation, neurotransmission, and other cellular processes .
Pharmacokinetics
A related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (dcoit), has been found to have high gi absorption and bbb permeability . . These properties could potentially influence the bioavailability of this compound.
Result of Action
Based on the effects of related compounds, it can be speculated that the compound may lead to changes in cellular signaling, potentially affecting various biological processes regulated by gpcrs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 4,5-dichloroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often require careful control of temperature and pH to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4,5-Dichloro-2-iodoaniline is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein labeling due to its reactive halogen groups.
Medicine: Potential use in the development of novel therapeutic agents and diagnostic tools.
Industry: Employed in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 4,5-Dichloro-2-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other dichloroanilines. The iodine atom, in particular, enhances its utility in coupling reactions and as a precursor for further functionalization.
Properties
IUPAC Name |
4,5-dichloro-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPUEJCYMXSRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448183 | |
Record name | 4,5-dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-63-7 | |
Record name | 4,5-dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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